molecular formula C11H10N2O2 B14044157 2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide

2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B14044157
M. Wt: 202.21 g/mol
InChI Key: IHRITFMIOQRFPU-UHFFFAOYSA-N
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Description

2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 7th position and an oxoacetamide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 7-methylindole with an appropriate acylating agent. One common method is the acylation of 7-methylindole with oxalyl chloride followed by the reaction with ammonia or an amine to form the oxoacetamide derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the methyl group at the 7th position.

    2-(7-methyl-1H-indol-3-yl)acetonitrile: Similar indole structure but with a nitrile group instead of an oxoacetamide group.

Uniqueness

2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the methyl group at the 7th position and the oxoacetamide group at the 2nd position. This unique combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C11H10N2O2/c1-6-3-2-4-7-8(5-13-9(6)7)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15)

InChI Key

IHRITFMIOQRFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)N

Origin of Product

United States

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